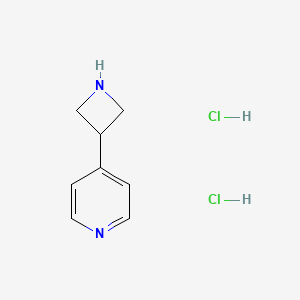

4-(Azetidin-3-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNHAZYOXRARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azetidin 3 Yl Pyridine Dihydrochloride and Its Derivatives

General Strategies for Azetidine (B1206935) Ring Construction

Ring Contraction Approaches

Ring contraction of five-membered heterocycles, particularly pyrrolidinones, presents a viable pathway for the synthesis of functionalized azetidines. rsc.orgmagtech.com.cn A notable example involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org This method allows for the efficient incorporation of various nucleophiles, such as alcohols and anilines, into the resulting α-carbonylated N-sulfonylazetidine derivatives. nih.govorganic-chemistry.org

The reaction is typically promoted by a base, such as potassium carbonate, and proceeds through a proposed mechanism involving a nucleophilic attack on the amide carbonyl, followed by N-C(O) cleavage. rsc.org The resulting intermediate, a γ-positioned amide anion with an α-bromocarbonyl group, undergoes intramolecular cyclization via an SN2 reaction to yield the contracted azetidine ring. rsc.org A key advantage of this methodology is the accessibility of the α-bromopyrrolidinone precursors, which can be synthesized through the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Precursor | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, MeCN/NuH (e.g., ROH, RNH₂) | α-carbonylated N-sulfonylazetidines | Robust one-pot procedure; incorporates various nucleophiles. | rsc.orgnih.gov |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of four-membered rings, offering high efficiency and stereoselectivity in a single step. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netrsc.org Recent advancements have utilized visible light and photocatalysts, such as iridium complexes, to mediate these reactions under mild conditions. rsc.orgchemrxiv.org For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with both activated and unactivated alkenes has been reported to produce a wide range of densely functionalized azetidines. rsc.org

Another prominent cycloaddition method is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. magtech.com.cn The reaction often proceeds via a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com This approach is widely used for synthesizing various substituted β-lactams with controlled stereochemistry. mdpi.com

Table 2: Examples of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Key Conditions/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Aza Paternò-Büchi | Imines and Alkenes | UV light or visible light with photocatalyst (e.g., Ir(III) complex) | Functionalized Azetidines | rsc.orgrsc.orgchemrxiv.org |

| Staudinger Synthesis | Ketenes and Imines | Often generated in situ from acyl chlorides and a tertiary amine | β-Lactams (Azetidin-2-ones) | mdpi.com |

| [3+1] Cycloaddition | Diazo compounds and N-ylides | Copper catalyst | Tetrasubstituted 2-Azetines | nih.gov |

C-H Activation Methods

Direct functionalization of C-H bonds has emerged as an efficient strategy for synthesizing complex molecules, including N-heterocycles like azetidines. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a significant advancement in this area. rsc.orgorganic-chemistry.org This method allows for the synthesis of azetidines from amine substrates containing a picolinamide (B142947) (PA) directing group. organic-chemistry.org The reaction typically involves an oxidant, such as benziodoxole tosylate, and proceeds through a proposed Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org This approach is valued for its relatively low catalyst loading and predictable selectivity. organic-chemistry.org

Furthermore, directed C(sp³)–H arylation has been successfully applied to azetidine scaffolds. acs.org Using an 8-aminoquinoline (B160924) directing group, palladium-catalyzed arylation of an azetidine substrate with various aryl iodides can be achieved, providing a route to stereospecifically substituted bicyclic azetidines. acs.org This method demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl iodide. acs.org

Coupling Reactions with Organometallic Reagents

Cross-coupling reactions involving organometallic reagents are fundamental in modern organic synthesis and have been applied to the construction of functionalized azetidines. An iron-catalyzed protocol has been developed for the coupling of 3-iodoazetidines with a variety of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl types. rsc.org This method provides good to excellent yields of the corresponding 3-substituted azetidines. rsc.org

Similarly, the coupling of azetidine derivatives with organoboron reagents has been explored. organic-chemistry.org Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have also been shown to produce 3-arylazetidines under mild conditions. organic-chemistry.org Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst, which rapidly yields bis-functionalized azetidines. organic-chemistry.org The incorporation of azetidine rings into aromatic scaffolds can also be achieved through Negishi coupling of azetidin-3-ylzinc iodide. whiterose.ac.uk

Strain-Release Homologation

A powerful and modular method for synthesizing a diverse range of azetidines utilizes the high ring strain of azabicyclo[1.1.0]butane. acs.orgnih.gov This strain-release-driven homologation involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. acs.orgnih.govthieme-connect.com The process forms an intermediate boronate complex, which, upon N-protonation, undergoes a 1,2-migration coupled with the cleavage of the central C-N bond. acs.orgnih.gov This bond cleavage relieves the significant ring strain and drives the reaction forward, yielding an azetidinyl boronic ester. acs.orgnih.gov

This methodology is notable for its broad scope, being applicable to primary, secondary, tertiary, aryl, and alkenyl boronic esters, and it proceeds with complete stereospecificity. acs.orgnih.gov The resulting N-H azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the nitrogen atom and the boronic ester group. acs.orgnih.gov This strategy has been successfully applied to the synthesis of the pharmaceutical compound cobimetinib. nih.gov More complex, multicomponent variations of this strategy have also been developed to access 1,3,3-trisubstituted azetidines. nih.govbris.ac.uk

Aza-Michael Addition Reactions for Azetidine Derivatives

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a fundamental reaction for C-N bond formation and is instrumental in synthesizing β-amino compounds. mdpi.comacademie-sciences.fr This reaction can be employed to prepare functionalized azetidine derivatives. A key strategy involves starting with an azetidine core that contains a Michael acceptor. For example, (N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.combohrium.com

This α,β-unsaturated ester then serves as a substrate for aza-Michael addition with various NH-heterocycles, such as pyrazoles, imidazoles, and triazoles. mdpi.com The reaction is often catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions, which helps to avoid side reactions like ester cleavage. mdpi.com This approach provides a simple and efficient route to new heterocyclic amino acid derivatives containing the azetidine ring, which can be further diversified, for instance, through Suzuki-Miyaura cross-coupling reactions if a bromo-substituted heterocycle is used. mdpi.combohrium.com

Table 3: Aza-Michael Addition for Azetidine Derivatives

| Michael Acceptor | Michael Donor (NH-Heterocycle) | Conditions | Product | Reference |

|---|---|---|---|---|

| (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU, Acetonitrile (B52724), 16h | 3-(Pyrazol-1-yl)azetidine adduct | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU, Acetonitrile | Azetidine-imidazole hybrid | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1,2,4-Triazole | DBU, Acetonitrile | Azetidine-triazole hybrid | mdpi.com |

Synthesis of 4-(Azetidin-3-yl)pyridine (B1341792) Dihydrochloride (B599025)

The synthesis of 4-(Azetidin-3-yl)pyridine dihydrochloride is not commonly detailed as a standalone procedure but is typically achieved through a multi-step sequence involving the formation of the core azetidinyl-pyridine structure, followed by deprotection and salt formation.

A prevalent and logical strategy for constructing the 4-(Azetidin-3-yl)pyridine skeleton involves the coupling of two pre-functionalized heterocyclic rings. One of the most robust methods for this type of C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic pathway is outlined below:

Preparation of the Azetidine Building Block : The synthesis often commences with a commercially available, N-protected azetidine derivative, such as N-Boc-3-hydroxyazetidine. The hydroxyl group is not suitable for direct coupling and must be converted into a more reactive species. A common approach is its transformation into a boronic ester. This is achieved by reacting N-Boc-3-hydroxyazetidine with a boron source like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst.

Suzuki-Miyaura Cross-Coupling : The N-Boc-azetidin-3-yl boronic ester is then coupled with a suitable pyridine (B92270) derivative, typically a 4-halopyridine such as 4-bromopyridine (B75155) or 4-chloropyridine. This reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or Pd₂(dba)₃, with a suitable phosphine (B1218219) ligand like SPhos. mdpi.com A base, commonly potassium carbonate or cesium carbonate, is required to facilitate the catalytic cycle. mdpi.comnih.gov The mechanism involves oxidative addition of the palladium catalyst to the 4-halopyridine, followed by transmetalation with the azetidine boronic ester and subsequent reductive elimination to yield the coupled product, N-Boc-4-(azetidin-3-yl)pyridine.

Deprotection and Salt Formation : The final steps involve the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a solvent like ethanol (B145695) or dioxane. This step simultaneously exposes the secondary amine of the azetidine ring and protonates both the azetidine and pyridine nitrogens to form the stable this compound salt. researchgate.netgoogle.com The presence of two equivalents of HCl in the final salt form indicates protonation at both basic nitrogen centers. biosynth.com

An alternative route involves activating the hydroxyl group of N-protected-azetidin-3-ol into a good leaving group, such as a mesylate or tosylate. google.com This activated intermediate can then undergo nucleophilic substitution with a suitable pyridine organometallic reagent.

The efficiency and yield of the synthesis, particularly the key cross-coupling step, are highly dependent on the reaction conditions. Optimization is a critical process that involves systematically varying parameters to achieve the desired outcome. For the proposed Suzuki-Miyaura coupling, several factors are crucial. nih.govresearchgate.net

Catalyst and Ligand : The choice of palladium catalyst and phosphine ligand is paramount. Different ligands (e.g., SPhos, XPhos, PPh₃) can significantly impact reaction rate and yield by altering the electronic and steric properties of the palladium center. mdpi.com

Solvent : A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O, Toluene/H₂O) is typically used to dissolve both the organic and inorganic reagents. mdpi.comnih.gov

Temperature : The reaction is usually heated to increase the rate, with typical temperatures ranging from 80 °C to 110 °C. nih.gov

Below is a table illustrating a hypothetical optimization study for the Suzuki coupling step based on common practices in the literature. mdpi.comnih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |

| 4 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 91 |

| 5 | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | Toluene/H₂O | 110 | 88 |

| 6 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 82 |

This table is for illustrative purposes and represents a typical workflow for reaction optimization.

The synthesis requires a selection of specific starting materials and reagents, which are generally commercially available. mdpi.comgoogle.com

| Compound Type | Name | Role |

| Starting Material | N-Boc-3-hydroxyazetidine | Azetidine core precursor |

| Starting Material | 4-Bromopyridine hydrochloride | Pyridine core precursor |

| Reagent | Bis(pinacolato)diboron | Boron source for boronic ester formation |

| Reagent | Methanesulfonyl chloride | Alternative for activating the hydroxyl group google.com |

| Reagent | Triethylamine (B128534) | Base for mesylation reaction google.com |

| Catalyst | Palladium(II) acetate (B1210297) / Pd(dppf)Cl₂ | Catalyst for cross-coupling mdpi.com |

| Ligand | SPhos / XPhos | Ligand for palladium catalyst mdpi.com |

| Base | Potassium carbonate / Cesium carbonate | Base for cross-coupling reaction nih.gov |

| Solvent | 1,4-Dioxane, Water, Dichloromethane | Reaction medium |

| Reagent | Hydrochloric acid (in Ethanol/Ether) | Deprotection and salt formation |

Synthesis of Related Azetidine-Pyridine Hybrid Compounds

The principles used to synthesize this compound are applicable to a wide range of related hybrid structures, which are of significant interest in medicinal chemistry. nih.govnih.gov

Several key strategies have been developed to efficiently link azetidine and pyridine rings. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : This is one of the most versatile methods. Suzuki-Miyaura (coupling boronic acids/esters with halides), Buchwald-Hartwig amination (coupling amines with halides), and Sonogashira coupling (coupling terminal alkynes with halides) are powerful tools for forming C-C or C-N bonds between the two heterocyclic systems. mdpi.commdpi.com

Nucleophilic Aromatic Substitution (SNAr) : This strategy involves the reaction of a nucleophilic azetidine derivative (e.g., 3-aminoazetidine) with an electron-deficient pyridine ring that bears a good leaving group (such as a halogen or nitro group) at an activated position.

Nucleophilic Displacement on the Azetidine Ring : An alternative approach involves activating the 3-position of the azetidine ring, for instance by converting a hydroxyl group into a mesylate or tosylate. google.com This electrophilic center can then be attacked by a nucleophilic pyridine species, such as a pyridyl organometallic reagent.

Intramolecular Cyclization : This method involves starting with a linear precursor that contains one of the completed rings and the necessary atoms to form the second ring. For example, an appropriately substituted γ-aminoalcohol or γ-haloamine containing a pyridine moiety can be cyclized to form the azetidine ring. organic-chemistry.orgclockss.org

[2+2] Cycloaddition : These reactions can be used to construct the four-membered azetidine ring from an alkene and an imine (the aza-Paternò-Büchi reaction), sometimes promoted by photochemistry. rsc.orgresearchgate.net

A relevant example that illustrates the strategy of nucleophilic displacement on an activated azetidine ring is the synthesis of N-substituted 3-aminoazetidine derivatives, which are precursors to many biologically active agents. google.com A procedure adapted from the patent literature demonstrates the coupling of an N-protected azetidin-3-yl mesylate with a heterocyclic amine. google.com

Example: Synthesis of l-[l-(N-benzyl)azetidin-3-yl]-4-(2-pyridyl)-piperazine

Step 1: Mesylation of N-benzylazetidin-3-ol. To a cooled solution (-40 °C) of N-benzylazetidin-3-ol and triethylamine in dichloromethane, methanesulfonyl chloride is added dropwise. The reaction mixture is then washed with saturated sodium bicarbonate solution and the solvent is removed in vacuo to yield the crude N-benzylazetidin-3-yl mesylate. google.com

Step 2: Nucleophilic Substitution. The crude mesylate is immediately dissolved in a mixture of triethylamine, water, and 1-(2-pyridyl)piperazine. The reaction is heated to 50 °C and stirred for several hours. The piperazine (B1678402) nitrogen acts as the nucleophile, displacing the mesylate group from the azetidine ring to form the desired C-N bond. After cooling and workup, the final product is isolated. google.com

This example effectively showcases a robust method for linking a pre-formed azetidine scaffold to another nitrogen-containing heterocycle, a strategy directly applicable to the synthesis of various azetidine-pyridine hybrids.

Examples of Related Synthetic Procedures

Nucleophilic Aromatic Substitution with Aminoazetidine Moieties

The formation of the crucial carbon-nitrogen bond between the azetidine and pyridine rings is frequently accomplished via Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. youtube.com This reactivity is particularly pronounced at the 2- and 4-positions (ortho and para to the ring nitrogen), as the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.com

The general mechanism involves the attack of an N-protected 3-aminoazetidine nucleophile onto a pyridine ring bearing a suitable leaving group (commonly a halogen, such as chlorine or fluorine) at the 4-position. youtube.com The subsequent loss of the leaving group re-aromatizes the pyridine ring, yielding the desired 4-(azetidin-3-yl)pyridine scaffold. youtube.com The reaction's success often depends on the nature of the nucleophile and the leaving group; strongly basic nucleophiles are required to displace weakly basic leaving groups. youtube.com

In some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, serve as a powerful alternative to traditional SNAr. nih.gov This method was successfully employed in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, where a secondary amine was coupled to the C-4 position of a chloropyrrolopyridine intermediate. nih.gov Such cross-coupling strategies can offer broader substrate scope and milder reaction conditions compared to classical SNAr.

Table 1: Example Conditions for Nucleophilic Substitution on Nitrogen Heterocycles

| Heterocycle Type | Reagents & Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Nitrogen-containing fused heterocycles | Primary/secondary amines | PEG-400, 120 °C | Good | nih.gov |

| 7-Azaindole (B17877) (pyrrolopyridine) | Secondary amine, Pd(OAc)₂, RuPhos, Cs₂CO₃ | 1,4-Dioxane | 74-76% | nih.gov |

| Fluoroquinolone nucleus | 3-Amino-azetidine derivatives | Not specified | Not specified | google.com |

Deprotection Strategies

In multistep syntheses, the azetidine ring's nitrogen atom is typically protected to prevent unwanted side reactions. The choice of protecting group is crucial, as it must be stable under the conditions of preceding steps and selectively removable at a late stage of the synthesis. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc), benzyl (B1604629) (Bn), and trityl groups. google.comnih.gov

The final deprotection step unveils the target secondary amine of the azetidine moiety. The specific conditions for this transformation are dictated by the protecting group used:

Benzyl (Bn) Group Removal: This is often achieved through catalytic hydrogenolysis. For instance, a benzyl group on an azetidine can be removed using palladium hydroxide (B78521) on carbon (20% Pd(OH)₂) under a hydrogen atmosphere (50 psi) while heating. google.com

Trityl Group Removal: This bulky protecting group can be cleaved under acidic conditions, though specific reagents were not detailed in the reviewed literature. nih.gov

Silyl-based Groups (e.g., SEM): The removal of groups like trimethylsilylethoxymethyl (SEM) can be challenging. nih.gov Attempts to deprotect a SEM-protected 7-azaindole led to the formation of side products due to the release of formaldehyde, highlighting the need for careful optimization of deprotection conditions. nih.gov

Acetyl Group Removal: While not specific to azetidine, a general method for removing acetyl groups from amines involves treatment with thionyl chloride and pyridine, followed by hydrolysis. cabidigitallibrary.org This method shows selectivity, with the deprotection of arylamines being more facile than that of alkylamines. cabidigitallibrary.org

Table 2: Common Deprotection Methods for Azetidine and Other Amines

| Protecting Group | Reagents & Conditions | Substrate Type | Reference |

|---|---|---|---|

| Benzyl (Bn) | Pd(OH)₂/C, H₂, 60°C, 50 psi | Azetidine derivative | google.com |

| Acetyl | Thionyl chloride, pyridine, then hydrolysis | Aromatic amide | cabidigitallibrary.org |

| Trimethylsilylethoxymethyl (SEM) | Various (Challenging) | 7-Azaindole | nih.gov |

Green Chemistry Approaches in Azetidine-Pyridine Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of aza-heterocycles. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable green method for the nucleophilic aromatic substitution on nitrogen-containing heterocycles involves the use of polyethylene (B3416737) glycol (PEG-400) as an environmentally benign and recyclable solvent. nih.gov This procedure allows for the efficient synthesis of amino-substituted heterocycles at elevated temperatures without the need for an additional base in some cases, often with short reaction times. nih.gov

Microwave-assisted synthesis is another tool of green chemistry that can accelerate the production of pyridine derivatives. nih.gov A one-pot, four-component reaction under microwave irradiation has been developed to produce functionalized pyridines in excellent yields (82-94%) with significantly reduced reaction times (2-7 minutes). nih.gov Furthermore, biocatalytic strategies are emerging as a powerful green alternative for producing chiral molecules, offering high selectivity under mild conditions and reducing the reliance on toxic metal catalysts. ucl.ac.uk

Stereoselective Synthesis of Chiral this compound Derivatives

The azetidine ring in 4-(Azetidin-3-yl)pyridine contains a stereocenter at the C-3 position. As the biological activity of chiral molecules is often highly dependent on their stereochemistry, the development of stereoselective synthetic methods to access single enantiomers of these derivatives is of paramount importance. nih.gov

Several strategies have been established for the stereocontrolled synthesis of chiral azetidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, complex azetidine alkaloids have been synthesized stereoselectively starting from the Garner aldehyde, a well-known chiral building block derived from serine. researchwithrutgers.com Similarly, chiral N-allyl amino diols have served as precursors for multi-gram scale syntheses of enantiomerically pure azetidine core systems. nih.gov

Biocatalysis: Enzymes offer an excellent platform for stereoselective synthesis. Monooxygenases and lactonases have been used for the enantiodivergent synthesis of optically pure sulfur-containing compounds, achieving excellent enantioselectivity (ee up to 99%). ucl.ac.uk Such biocatalytic methods hold significant potential for the sustainable production of chiral azetidine-pyridine derivatives. ucl.ac.uk

Asymmetric Cyclization: The key ring-forming step can be designed to proceed stereoselectively. A stereoselective approach to a related chiral pyrrolidine (B122466) involved a one-pot reduction and regioselective cyclization of an azidoditosyl derivative, demonstrating a pathway that could be adapted for azetidine synthesis. elsevier.com

Research on related chiral kinase inhibitors has shown that specific stereoisomers can have vastly different biological activities and selectivity profiles, underscoring the need for precise stereochemical control in the synthesis of such compounds. nih.gov

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Azetidin-3-yl)pyridine (B1341792) dihydrochloride (B599025) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. For 4-(Azetidin-3-yl)pyridine dihydrochloride, a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the dihydrochloride salt form, the nitrogen atoms of both the azetidine (B1206935) and pyridine (B92270) rings are expected to be protonated, which influences the chemical shifts of adjacent protons. The spectrum would typically be recorded in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or methanol-d₄.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Illustrative ¹H and ¹³C NMR Data

Due to the lack of publicly available experimental spectra for this compound, the following tables represent expected chemical shift ranges based on the analysis of similar azetidine and pyridine-containing structures.

| Proton Assignment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | 8.5 - 8.8 | Doublet | 6.0 - 7.0 |

| Pyridine H-3, H-5 | 7.8 - 8.1 | Doublet | 6.0 - 7.0 |

| Azetidine CH₂ (adjacent to NH₂⁺) | 4.2 - 4.6 | Triplet | 8.0 - 10.0 |

| Azetidine CH (methine) | 3.8 - 4.2 | Multiplet | - |

| Azetidine CH₂ (adjacent to CH) | 3.5 - 3.9 | Triplet | 8.0 - 10.0 |

| Carbon Assignment (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-2, C-6 | 140 - 145 |

| Pyridine C-3, C-5 | 125 - 130 |

| Azetidine C (adjacent to NH₂⁺) | 50 - 55 |

| Azetidine C (methine) | 35 - 40 |

Mass Spectrometry (MS) (e.g., LC-MS, UPLC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a potent tool for purity assessment and impurity identification. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

For this compound (C₈H₁₀N₂·2HCl), the free base has a molecular weight of 134.18 g/mol . In ESI-MS, the most prominent ion observed in the positive mode would be the [M+H]⁺ ion for the free base at an m/z (mass-to-charge ratio) of approximately 135.1. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion of the free base | 135.0917 |

| [M+Na]⁺ | Sodium adduct of the free base | 157.0736 |

Fragmentation patterns, induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The dihydrochloride salt structure will have distinctive features in its IR spectrum.

Key expected absorption bands for this compound would include:

N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium (B1175870) (R₃N⁺-H) stretches from both the protonated azetidine and pyridine rings.

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

N-H bending: Bending vibrations for the ammonium groups would be present around 1500-1600 cm⁻¹.

Illustrative IR Absorption Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (Ammonium Salt) | 2500 - 3000 (broad) |

| C-H (Aromatic) | 3050 - 3150 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=N, C=C (Pyridine Ring) | 1400 - 1650 |

| N-H Bending | 1500 - 1600 |

Chromatographic Techniques for Purity Analysis

Chromatographic methods are essential for separating the target compound from any impurities, byproducts, or starting materials, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. For a polar, basic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. bldpharm.com

A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The use of an acidic mobile phase helps to ensure that the analyte is in its protonated form, leading to better peak shape and retention. Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks, typically with UV detection at a wavelength where the pyridine ring absorbs strongly (around 260 nm).

Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, better resolution, and increased sensitivity. The principles of separation are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. A UPLC analysis of this compound would offer a more rapid and efficient assessment of its purity compared to standard HPLC. nist.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are separated and quantified to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

For this compound, with the molecular formula C₈H₁₂Cl₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. These theoretical values serve as a benchmark against which experimentally obtained data are compared to confirm the compound's identity and purity. A close correlation between the experimental and theoretical values, typically within ±0.4%, is a strong indicator of a pure sample.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 46.39 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.84 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.23 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.53 |

| Total | 207.096 | 100.00 |

Note: The values are calculated based on the molecular formula C₈H₁₂Cl₂N₂.

Detailed research findings from experimental elemental analysis of this compound are not widely available in the public domain literature. However, the synthesis and characterization of related azetidine and pyridine derivatives frequently report such data as a primary confirmation of the target structure. davidson.educhemaxon.com In practice, any deviation from the calculated percentages would suggest the presence of impurities, such as residual solvents or by-products from the synthesis.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Key parameters obtained from an X-ray crystallographic analysis include:

Crystal System: The basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, trigonal).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

While specific X-ray crystallography data for this compound are not readily found in the reviewed literature, studies on related pyridine derivatives have utilized this technique to elucidate their solid-state structures. The structural information from such an analysis would be invaluable for understanding the conformational properties of the azetidine ring and its orientation relative to the pyridine ring, as well as the ionic interactions with the chloride counter-ions.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful X-ray crystallographic study of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1034.5 |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.

The combination of elemental analysis and X-ray crystallography provides a powerful and comprehensive characterization of chemical compounds. While specific experimental data for this compound is not widely published, the application of these techniques is standard practice for the structural confirmation and purity assessment of such novel chemical entities in a research and development setting.

Biological and Pharmacological Investigations of 4 Azetidin 3 Yl Pyridine Dihydrochloride and Its Analogs

Drug Discovery and Development Applications

The structural characteristics of the 4-(azetidin-3-yl)pyridine (B1341792) core, including its three-dimensional nature and the presence of a basic nitrogen atom, make it an attractive starting point for the design of novel therapeutic agents.

Use as a Building Block in Drug Candidate Synthesis

The 4-(azetidin-3-yl)pyridine moiety serves as a valuable building block in the synthesis of more complex drug candidates. The azetidine (B1206935) ring, a four-membered saturated heterocycle, provides a rigid and spatially defined scaffold that can be strategically functionalized. researchgate.netrsc.org Its strained ring system can also influence molecular conformation and reactivity. rsc.org The pyridine (B92270) ring, a six-membered aromatic heterocycle, offers a planar system with a nitrogen atom that can participate in hydrogen bonding and other intermolecular interactions. nih.gov

In the synthesis of novel antitumor agents, for instance, 3-aryl-azetidine moieties have been utilized to replace the phenylethyl group of TZT-1027, an analog of the natural product dolastatin 10. mdpi.com This conformational restriction strategy led to the development of compounds with potent antiproliferative activities. mdpi.com The synthesis of these analogs involved the preparation of 3-aryl-azetidines, which were then coupled with other peptide fragments to yield the final compounds. mdpi.com This exemplifies how the azetidine core, a key component of 4-(azetidin-3-yl)pyridine, can be incorporated into larger molecules to modulate their biological activity.

Scaffold for Novel Therapeutic Agents

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs and its ability to improve water solubility. nih.govdovepress.com The combination of a pyridine ring with an azetidine moiety presents opportunities for the development of novel therapeutic agents with unique structure-activity relationships. The pyrazole scaffold, which can be structurally related to substituted pyridines, has been identified as a key privileged structure in the development of protein kinase inhibitors. nih.gov

The versatility of the pyridine scaffold allows for easy functionalization, enabling the synthesis of a wide range of derivatives with diverse pharmacological activities. nih.gov This adaptability has led to the discovery of broad-spectrum therapeutic agents. nih.govresearchgate.net The incorporation of the azetidine ring introduces a three-dimensional element that can be crucial for specific interactions with biological targets.

Receptor Binding and Ligand-Target Interactions

The unique electronic and steric properties of the 4-(azetidin-3-yl)pyridine scaffold make it a candidate for interaction with various receptors and enzymes.

Histamine (B1213489) H3 Receptor Agonist Activity of Azetidine-Pyridine Derivatives

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily located in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of histamine and other neurotransmitters. nih.gov Ligands that interact with the H3 receptor have therapeutic potential for a range of neurological and psychiatric disorders.

While first-generation H3R ligands were typically imidazole-based, later generations have explored other scaffolds, including piperidine and azepane derivatives. nih.govnih.gov Research into novel H3R ligands has demonstrated that the affinity of these compounds is influenced by the nature of the amine moiety, the length of the alkyl chain spacer, and the substitution pattern on the aromatic ring. nih.gov For example, in a series of biphenyloxy-alkyl derivatives, compounds with a piperidine or azepane ring showed high affinity for the human H3 receptor. nih.gov Two para-biphenyl derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, were identified as antagonists with high potency. nih.gov

Furthermore, a series of substituted purine derivatives were designed and synthesized as high-affinity H3R ligands. nih.gov In this series, two compounds, 3d and 3h, exhibited high affinities with Ki values of 2.91 and 5.51 nM, respectively, which were more potent than the reference drug pitolisant (Ki 6.09 nM). researchgate.net These findings highlight the potential for azetidine-pyridine derivatives to be explored as novel H3R ligands, where the azetidine and pyridine moieties could mimic the interactions of existing high-affinity ligands.

| Compound | Structure | H3R Affinity (Ki) | Reference |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Not explicitly provided | 18 nM | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Not explicitly provided | 25 nM | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Not explicitly provided | 34 nM | nih.gov |

| Purine derivative 3d | Not explicitly provided | 2.91 nM | researchgate.net |

| Purine derivative 3h | Not explicitly provided | 5.51 nM | researchgate.net |

| Pitolisant | Not explicitly provided | 6.09 nM | researchgate.net |

Tryptophan 2,3-Dioxygenase (TDO2) Inhibition

Tryptophan 2,3-dioxygenase (TDO2) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. nih.gov Inhibition of TDO2 has emerged as a promising strategy in cancer immunotherapy, as the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment can suppress the anti-tumor immune response. nih.gov

A patent application has described novel 3-(indol-3-yl)pyridine derivatives as potent TDO2 inhibitors for the treatment of cancer and other diseases. nih.gov This indicates that the pyridine scaffold is a viable core for the design of TDO2 inhibitors. Further research has identified 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators through TDO inhibition. unamur.beresearchgate.net A structure-activity relationship study of these compounds revealed that a dense network of hydrogen bonds, particularly with His(55) and Thr(254) residues in the TDO active site, is crucial for high inhibitory potency. researchgate.net

These findings suggest that 4-(azetidin-3-yl)pyridine analogs could be designed to interact with the TDO2 active site. The pyridine nitrogen could act as a hydrogen bond acceptor, while the azetidine ring could be functionalized to optimize interactions with the enzyme's binding pocket.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Both pyridine and azetidine derivatives have been investigated for their antimicrobial properties.

A study on new pyridine-containing substituted phenyl azetidin-2-one derivatives revealed their potential as antimicrobial agents. scirp.org Specifically, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives were synthesized and screened for their antibacterial and antifungal activities. nih.govscirp.org The results showed that some of these compounds exhibited mild to moderate activity against various bacterial and fungal strains. scirp.org

The antibacterial activity of these compounds was tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). scirp.org Antifungal activity was evaluated against Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. scirp.org Among the synthesized compounds, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one (4a) and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one (4b) were found to be the most active. scirp.orgnih.gov

| Compound | Substituent (R) | Antibacterial Activity Zone of Inhibition (mm) vs. S. aureus | Antifungal Activity Zone of Inhibition (mm) vs. A. niger |

|---|---|---|---|

| 4a | 4-Fluoro | 15 | 14 |

| 4b | 4-Chloro | 14 | 13 |

| 4c | 4-Bromo | 12 | 11 |

| 4d | 4-Trifluoromethyl | 11 | 10 |

| 4e | 4-Methoxy | 10 | 9 |

| Streptomycin (Standard) | - | 18 | - |

| Fluconazole (Standard) | - | - | 16 |

Azetidine-Pyridine Derivatives as Potential Antibacterial Agents

The rising threat of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Azetidine-pyridine derivatives have demonstrated encouraging activity against a range of clinically significant bacteria.

Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of healthcare-associated and community-acquired infections. Several studies have highlighted the potential of azetidine-pyridine analogs against this resilient pathogen.

One study reported the synthesis of a series of 1,3,4-oxadiazole derivatives containing a pyridine ring, which exhibited promising antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Notably, some of these compounds showed better inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria. Another investigation into alkyl pyridinol compounds, which share structural similarities with the pyridine moiety of the target compound, found that some derivatives were highly potent against various S. aureus strains, including MRSA, with minimum inhibitory concentrations (MICs) as low as 0.5–1 μg/mL. mdpi.comnih.gov

Research on 3-alkyl-pyridinic analogs also revealed significant antibacterial activity against MRSA, with one compound demonstrating a rapid bactericidal effect and the ability to damage the bacterial membrane. researchgate.net Furthermore, certain pyridine-containing substituted phenyl azetidine-2-one derivatives have been found to be potent against S. aureus. nih.gov The antibacterial screening of these compounds against Staphylococcus aureus (MTCC-3160) and Bacillus subtilis (MTCC-441) showed notable activity. scirp.org

The following table summarizes the antibacterial activity of selected pyridine derivatives against S. aureus.

| Compound Type | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference |

| 1,3,4-Oxadiazole-Pyridine Derivatives | S. aureus, S. epidermidis | Promising antibacterial activity | |

| Alkyl Pyridinol Compounds | S. aureus, MRSA | MIC: 0.5–1 μg/mL | mdpi.comnih.gov |

| 3-Alkyl-Pyridinic Analogs | MRSA | MIC: 0.98 to 3.9 μg/mL | researchgate.net |

| Pyridine Azetidine-2-one Derivatives | S. aureus | Potent activity | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives | S. aureus | MIC: 32–64 μg/ml | frontiersin.org |

While many azetidine-pyridine analogs show stronger activity against Gram-positive bacteria, some have also demonstrated efficacy against Gram-negative organisms like Escherichia coli.

For instance, certain synthesized azetidinone derivatives were tested against E. coli, showing varying zones of inhibition depending on the concentration. bepls.com In a study of pyridine containing substituted phenyl azetidine-2-ones, compounds were screened against E. coli (MTCC-1652) and Pseudomonas aeruginosa (MTCC-467). nih.govscirp.org Some of these derivatives showed activity against these Gram-negative strains. nih.gov

The table below presents the activity of some pyridine derivatives against E. coli.

| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Azetidinone Derivative Va | E. coli | 9 (50µg/ml), 14 (100µg/ml), 18 (300μg/ml) | bepls.com |

| Azetidinone Derivative Vb | E. coli | 13 (50µg/ml), 18 (100µg/ml), 23 (300μg/ml) | bepls.com |

| Azetidinone Derivative Vc | E. coli | 12 (50µg/ml), 16 (100µg/ml), 23 (300μg/ml) | bepls.com |

| Azetidinone Derivative Vd | E. coli | 11 (50µg/ml), 15 (100µg/ml), 22 (300μg/ml) | bepls.com |

In addition to their antibacterial properties, some azetidine-pyridine derivatives have been investigated for their antifungal potential.

A study on pyridine containing substituted phenyl azetidine-2-one derivatives screened compounds against Aspergillus niger (MTCC-282) and Penicillium rubrum. scirp.org Certain derivatives were found to be potent against these fungal strains. nih.gov Another class of pyridine derivatives, specifically 2,5-disubstituted-1,3,4-oxadiazole analogues, were evaluated for their antifungal activity against Aspergillus flavus and Candida albicans, with some compounds showing promising results. researchgate.net

Research has also shown that some pyridine compounds exhibit better antifungal than antibacterial activity against microorganisms such as A. niger and C. albicans. nih.gov Furthermore, a class of pyridines and pyrimidines were found to display antifungal activities against a specific strain of C. albicans, suggesting they may act as inhibitors of ergosterol biosynthesis. nih.gov

The antifungal activity of selected pyridine derivatives is summarized in the table below.

| Compound Type | Fungal Strain(s) | Activity | Reference |

| Pyridine Azetidine-2-one Derivatives | A. niger, P. rubrum | Potent activity | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazole-Pyridine Analogs | A. flavus, C. albicans | Promising results | researchgate.net |

| Pyridine and Pyrimidine Derivatives | C. albicans | Antifungal activity | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Pyridine Compounds

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents. For azetidine-pyridine derivatives, several structural features have been identified that influence their biological activity.

Studies on azetidinone derivatives have indicated that the presence of a heteroatom substituent at the C-4 position can affect the stability of the β-lactam ring. bepls.com In a series of pyridine containing substituted phenyl azetidine-2-ones, it was found that compounds with fluoro or chloro substitutions on the phenyl ring (3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one) were more potent against all tested bacterial and fungal strains. nih.govscirp.org This suggests that the electronic properties of the substituents on the phenyl ring play a significant role in the antimicrobial activity.

Furthermore, the linkage of a pyridine moiety with other heterocyclic rings, such as thiazole, has been explored to enhance antimicrobial properties. acs.org The variation in the position of substituents and the introduction of different heterocyclic rings are key strategies in studying the SAR of these compounds. acs.org For instance, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents were found to be the most active. nih.gov

Other Potential Biological Activities

Beyond their antimicrobial effects, azetidine-pyridine derivatives and related compounds have been investigated for other therapeutic applications, most notably in the field of oncology.

Several studies have reported the anticancer potential of compounds containing the azetidine or pyridine scaffold. A series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety exhibited moderate to excellent antiproliferative activities against A549 and HCT116 cancer cell lines. mdpi.com One of the most potent compounds showed IC50 values in the nanomolar range. mdpi.com

Additionally, various 1,3,4-oxadiazole derivatives, which can be linked to a pyridine ring, have been reported to possess anticancer activity. Research on 4-thiazolidinone-bearing hybrid molecules, which can also incorporate pyridine-like structures, has demonstrated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. nih.gov

The antiproliferative activity of selected azetidine-containing compounds is presented in the table below.

| Compound | Cell Line | IC50 (nM) | Reference |

| 1a (TZT-1027 analogue) | A549 | 2.2 | mdpi.com |

| 1a (TZT-1027 analogue) | HCT116 | 2.1 | mdpi.com |

Antitubercular Activity

Azetidine derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, demonstrating potent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). nih.govresearchgate.net A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and have shown potent bactericidal activity with Minimum Inhibitory Concentration (MIC₉₉) values below 10 µM against M. tuberculosis. nih.govresearchgate.net These compounds are believed to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govresearchgate.net

Initial screening identified an azetidine derivative, BGAz-001, with promising activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, with MICs of 30.5 and 64.5 μM, respectively. nih.gov Subsequent synthesis and structure-activity relationship (SAR) investigations led to the development of more potent analogs. nih.gov For instance, analogs BGAz-003 and BGAz-004 inhibit the virulent H37Rv strain of M. tuberculosis at an MIC of 3.3 μM, while BGAz-002 and BGAz-005 show inhibitory activity at MICs of 6.2 μM and 7.2 μM, respectively. nih.govbiorxiv.org Further studies on spirocyclic azetidines equipped with a nitrofuran warhead also revealed excellent activity against M. tuberculosis H37Rv, with some compounds exceeding the activity of the comparator drug, isoniazid. mdpi.com

The antitubercular potential of azetidin-2-one (β-lactam) structures containing a pyridine moiety has also been explored. indexcopernicus.com Several synthesized derivatives of pyridine-containing azetidinones showed good to excellent activities, with MICs comparable to standard drugs like pyrazinamide, streptomycin, and ciprofloxacin. indexcopernicus.com The incorporation of various substituted aromatic amines and pyridine-4-carbaldehyde led to Schiff bases which were then cyclized to form the target azetidinone compounds. indexcopernicus.com

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| BGAz-001 | M. smegmatis | 30.5 nih.gov |

| BGAz-001 | M. bovis BCG | 64.5 nih.gov |

| BGAz-002 | M. tuberculosis (H37Rv) | 6.2 nih.govbiorxiv.org |

| BGAz-003 | M. tuberculosis (H37Rv) | 3.3 nih.govbiorxiv.org |

| BGAz-004 | M. tuberculosis (H37Rv) | 3.3 nih.govbiorxiv.org |

| BGAz-005 | M. tuberculosis (H37Rv) | 7.2 nih.govbiorxiv.org |

Antioxidant Activity

The antioxidant potential of azetidine and pyridine derivatives has been investigated through various in vitro assays. A study on an azetidine-2-one derivative, N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) Acetamide, demonstrated significant free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). jmchemsci.com At a concentration of 25 μg, this compound exhibited a maximum percentage scavenging effect of 85% when compared with ascorbic acid, a standard antioxidant. jmchemsci.com

Similarly, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and evaluated for their antioxidant properties using the DPPH radical scavenging method. pensoft.net Another study reported the antioxidant properties of two series of thiazolidinones and thiazinanones containing a pyridine moiety. nih.gov The in vitro antioxidant activities were assessed using DPPH and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests. One of the thiazinanone compounds showed notable radical scavenging activity in both assays, reduced lipid peroxidation, and increased total thiol groups in biological systems. nih.gov Furthermore, a series of 3-acylhydrazono-4-hydroxycoumarins were found to be effective scavengers of DPPH radicals and capable of inhibiting lipid peroxidation. mdpi.com

| Compound | Assay | Concentration | Scavenging Effect (%) | Standard |

|---|---|---|---|---|

| N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) Acetamide | DPPH Radical Scavenging | 25 µg | 85 jmchemsci.com | Ascorbic Acid jmchemsci.com |

Antiviral Activity

Derivatives of the azetidine and pyridine scaffolds have been evaluated for their potential as antiviral agents against a range of DNA and RNA viruses. nih.gov A series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and tested for antiviral activity. nih.gov Notably, the stereoisomer trans-11f, which contains a 3-methyl-4-fluorophenyl group, demonstrated modest inhibitory activity against human coronavirus (229E) with a 50% effective concentration (EC₅₀) of 45 µM, showing approximately 2.5-fold higher activity than the reference drug ribavirin (EC₅₀ = 112 µM). nih.gov The same compound also showed activity against the cytomegalovirus AD-169 strain, though it was less potent than the reference drugs ganciclovir and cidofovir. nih.gov

Pyridine C-nucleoside analogs of Favipiravir (T-705) have also been investigated for their anti-influenza activity. researchgate.net One such compound exhibited potent inhibition of influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells, with its triphosphate form acting as an inhibitor of influenza A polymerase. researchgate.net Additionally, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs, which can be considered pyridine-related structures, have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com

| Virus | EC₅₀ (µM) | Reference Drug | Reference Drug EC₅₀ (µM) |

|---|---|---|---|

| Human Coronavirus (229E) | 45 nih.gov | Ribavirin | 112 nih.gov |

| Cytomegalovirus (AD-169) | 54.69 nih.gov | Ganciclovir, Cidofovir | N/A |

Central Nervous System (CNS) Activity

Azetidine and pyridine-containing compounds have been investigated for their activity within the central nervous system (CNS). ualberta.canih.gov A screening campaign identified the non-imidazole compound 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial histamine H₃ receptor (H₃R) agonist. acs.org Subsequent synthesis and SAR studies of its analogs led to the identification of high-affinity non-imidazole H₃R agonists with in vivo CNS activity. acs.org The H₃ receptor is a key target in the CNS for potential treatments of various neurological and psychiatric disorders.

Azetidin-2-one derivatives have also shown considerable CNS modulating activities. ualberta.ca Certain synthesized spiroazetidinones have been reported as anticonvulsants. ualberta.ca Other azetidinone derivatives have demonstrated CNS depressant activity in gross behavioral studies and by reducing spontaneous motor activity. ualberta.ca The structural similarity of some azetidinones to reported vasopressin V₂ receptor antagonists suggests a potential mechanism for anxiolytic effects. ualberta.ca Furthermore, pyridine alkaloids are known to be active in the CNS, interacting with various receptors, including nicotinic acetylcholine receptors (nAChRs), which play a role in cognitive function and addiction. nih.gov

In Vitro and In Vivo Pharmacological Models

Cell-based assays are crucial for evaluating the functional effects of compounds on specific cellular pathways. The CRE-luciferase reporter gene assay is a widely used method for monitoring the activity of the cAMP/PKA signaling pathway. bpsbioscience.combosterbio.com This assay utilizes a reporter construct where the luciferase gene is under the transcriptional control of the cAMP response element (CRE). bpsbioscience.comsignosisinc.com An increase in intracellular cAMP levels activates the cAMP response element binding protein (CREB), which binds to the CRE sequence and induces luciferase expression. bpsbioscience.com

This assay is particularly relevant for compounds targeting G-protein coupled receptors (GPCRs) that modulate cAMP levels, such as the histamine H₃ receptor. acs.org The activity of H₃R agonists, like the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogs, can be quantified by measuring the resulting changes in luciferase activity in cells stably or transiently transfected with the CRE-luciferase reporter. acs.orgsignosisinc.com The assay can be used to determine the potency and efficacy of compounds by generating dose-response curves and can be adapted for high-throughput screening to identify novel modulators of the cAMP/PKA pathway. bosterbio.comnih.gov

Microbial inhibition assays are fundamental for determining the efficacy of potential antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. biorxiv.org This value is a standard measure of a compound's potency. Various methods are employed for MIC determination, including broth microdilution and the Microplate Alamar Blue Assay (MABA). indexcopernicus.com The MABA method is frequently used for screening compounds against Mycobacterium tuberculosis, where a color change indicates metabolic activity and thus viability of the bacteria. indexcopernicus.com

For the antitubercular azetidine derivatives (BGAz series), MIC values were determined using a resazurin endpoint assay against various mycobacterial strains, including M. smegmatis, M. bovis BCG, and different clinical isolates of M. tuberculosis. nih.govbiorxiv.org These assays are critical for establishing the spectrum of activity and identifying compounds with potent bactericidal or bacteriostatic effects. nih.gov For example, MICs for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were determined against several Gram-positive bacteria using a standard serial dilution method to assess their antibacterial potential. nih.gov

Ligand-Protein Binding Affinity Studies

The binding affinity of ligands to their protein targets is a critical determinant of their potential therapeutic efficacy. For 4-(Azetidin-3-yl)pyridine and its analogs, studies have focused on understanding how structural modifications influence their interaction with various receptors and enzymes.

Research into a series of azetidine derivatives has identified potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM acs.org. The mode of action for these compounds appears to be the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope acs.org.

In the realm of neuronal nicotinic acetylcholine receptors (nAChRs), the affinity of related compounds has been explored. A comparison between analogs containing a four-membered azetidinyl ring and a five-membered pyrrolidinyl ring revealed that while both showed high affinity for α4β2-nAChR with Ki values in the nanomolar range, the ring size had some, though not a significant, impact on affinity core.ac.uk. For instance, certain analogs with the azetidinyl group showed a 5- to 10-fold lower affinity compared to their pyrrolidinyl counterparts, suggesting the N-methyl azetidinyl group may not be optimal in this particular series core.ac.uk.

Furthermore, molecular docking studies on different scaffolds incorporating azetidine or pyridine moieties have helped to predict binding modes and affinities. For example, studies on 2-azetidinone-based analogs of Combretastatin A-4 showed a high binding affinity to the colchicine site on tubulin researchgate.net. Similarly, various pyridine derivatives have been investigated for their binding to targets such as DNA gyrase and 11β-HSD1, demonstrating stable binding patterns dovepress.com. These computational approaches are instrumental in rational drug design and in understanding the structure-activity relationships (SAR) that govern ligand-protein interactions researchgate.netnih.gov.

Preclinical Development Considerations

Pharmacokinetics and Metabolic Stability

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development. For azetidine derivatives developed as antitubercular agents, toxicological and pharmacokinetic/pharmacodynamic (PK/PD) profiles have been found to be acceptable and relevant for further development into chemotherapies acs.org.

Detailed pharmacokinetic studies on complex analogs provide a template for the types of evaluations undertaken. For example, a potent MET kinase inhibitor, GNE-A, which contains a pyridine moiety, demonstrated variable pharmacokinetics across different preclinical species researchgate.netnih.gov. Plasma clearance was low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) but moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg) researchgate.netnih.gov. The terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs, and oral bioavailability was also species-dependent, ranging from 11.2% in rats to 88.0% in mice researchgate.netnih.gov. Such compounds often exhibit high plasma protein binding (96.7-99.0%) researchgate.netnih.gov.

Metabolic stability is another critical parameter. The stability of a compound in liver microsomes from different species (mouse, rat, monkey, human) is often evaluated to predict its hepatic clearance in humans nih.gov. For example, the novel methionine aminopeptidase inhibitor CLBQ14 was found to be stable in the plasma of various species and its human hepatic clearance was predicted using microsomal stability data nih.gov. The pyridine ring, as a structural motif, can enhance metabolic stability. In one instance, replacing a terminal phenyl ring with a pyridine ring in a nicotinamide phosphoribosyltransferase inhibitor improved its metabolic stability by 160-fold dovepress.com.

Potential for Drug Repurposing

Drug repurposing, or repositioning, is the investigation of existing drugs for new therapeutic purposes. This strategy can accelerate the development timeline for new treatments. The pyridine scaffold is present in numerous approved drugs, making it an attractive framework for repurposing efforts, particularly in anticancer drug development dovepress.com.

The chemical similarity of a compound to existing drugs can inspire new avenues of research. For example, the antituberculosis drug ethionamide, a pyridine derivative, has structural features that led to the discovery of new enzyme inhibitors. This highlights the potential for screening 4-(Azetidin-3-yl)pyridine dihydrochloride (B599025) and its analogs for activities beyond their primary intended use. Given the diverse biological activities of pyridine and azetidine-containing compounds, which include antibacterial, anticancer, and effects on the central nervous system, a systematic evaluation for repurposing could be a fruitful endeavor dovepress.comacs.org. Approved drugs containing these scaffolds have been investigated in clinical trials for new indications such as dengue viral infection and malaria, demonstrating the broad potential of this chemical class.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the molecule's fundamental characteristics.

The geometry of 4-(Azetidin-3-yl)pyridine (B1341792) dihydrochloride (B599025) can be optimized using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311G(d,p) to find the most stable three-dimensional arrangement of its atoms. epstem.net This process minimizes the energy of the molecule to predict its most likely conformation. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 4-(Azetidin-3-yl)pyridine (Note: This data is illustrative of typical outputs from geometry optimization calculations for similar heterocyclic compounds and is not from a direct study of 4-(Azetidin-3-yl)pyridine dihydrochloride.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Azetidine) | 1.48 Å |

| C-C (Azetidine) | 1.54 Å | |

| C-C (Pyridine-Azetidine) | 1.51 Å | |

| C-C (Pyridine) | 1.39 Å | |

| C-N (Pyridine) | 1.34 Å | |

| Bond Angle | C-N-C (Azetidine) | 89.5° |

| N-C-C (Azetidine) | 90.5° | |

| C-C-C (Pyridine) | 118.5° | |

| C-N-C (Pyridine) | 117.0° |

Analysis of the electronic structure provides insights into the reactivity and properties of the molecule. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. epstem.net

The molecular electrostatic potential (MEP) surface is another important aspect of electronic structure analysis. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. epstem.net

Table 2: Illustrative Electronic Properties of 4-(Azetidin-3-yl)pyridine (Note: This data is representative of values obtained for similar pyridine (B92270) derivatives and is not from a direct study of the specified compound.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as 4-(Azetidin-3-yl)pyridine, might interact with a protein target. These methods are fundamental in structure-based drug design.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.comresearchgate.net For a compound like 4-(Azetidin-3-yl)pyridine, docking could be performed against various protein targets to predict its potential biological activity. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity. hilarispublisher.comnih.gov Studies on similar pyridine derivatives have explored their interactions with enzymes like cholinesterase. hilarispublisher.com

Following docking, a detailed analysis of the binding mode is conducted to understand the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netnih.gov For instance, the nitrogen atom in the pyridine ring and the nitrogen in the azetidine (B1206935) ring could act as hydrogen bond acceptors or donors, respectively. The pyridine ring itself can participate in π-π stacking interactions with aromatic residues in the protein's active site. hilarispublisher.com

Table 3: Potential Binding Interactions for 4-(Azetidin-3-yl)pyridine in a Hypothetical Active Site (Note: This table is illustrative and based on common interactions observed for pyridine-containing ligands.)

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Azetidine N-H | Asp, Glu, or backbone C=O |

| Hydrogen Bond | Pyridine N | Ser, Thr, or Tyr |

| π-π Stacking | Pyridine Ring | Phe, Tyr, or Trp |

| Hydrophobic | Azetidine Ring | Ala, Val, Leu, or Ile |

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of 4-(Azetidin-3-yl)pyridine and the stability of its complex with a protein over time. nih.gov MD simulations provide a more dynamic picture of the binding, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov The stability of the ligand within the binding pocket can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. nih.gov A stable binding is often characterized by a low and stable RMSD value. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the structural requirements for the biological activity of a class of compounds. While specific QSAR models for this compound are not extensively documented in publicly available literature, the broader class of 3-pyridyl and azetidine-containing nAChR ligands has been the subject of such analyses. These studies provide a framework for understanding how the structural features of 4-(azetidin-3-yl)pyridine likely contribute to its affinity for nAChRs.

Research on a large series of 3-pyridyl ethers, which share the key pyridyl moiety, has led to the development of robust 3D-QSAR models. nih.gov These models, utilizing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully correlated the structural characteristics of these ligands with their binding affinities at the α4β2 nAChR subtype. nih.gov

A notable CoMFA model for 158 analogues of 3-pyridyl ethers demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their biological activity, with steric factors being predominant. nih.gov The model yielded a cross-validated q² of 0.605 and a non-cross-validated r² of 0.862, indicating good predictive power. nih.gov The CoMSIA model for the same set of compounds also showed strong predictivity (q² = 0.723) and highlighted the importance of steric and hydrogen-bond interaction properties for ligand binding. nih.gov

These findings suggest that the azetidine ring in this compound likely plays a crucial role in defining the steric and hydrogen-bonding interactions within the nAChR binding site. The precise geometry and substituent pattern of the azetidine ring are expected to be key determinants of binding affinity.

Table 1: 3D-QSAR Model Statistics for 3-Pyridyl Ether nAChR Ligands

| Model | q² (cross-validated) | r² (non-cross-validated) | Key Contributing Fields |

| CoMFA | 0.605 | 0.862 | Steric (85.9%), Electrostatic (14.1%) |

| CoMSIA | 0.723 | 0.685 | Steric (30.3%), H-bond Interaction (61.8%) |

Data sourced from a study on 158 diverse analogues of 3-pyridyl ethers. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Computational models often assess drug-likeness based on rules such as Lipinski's Rule of Five and Veber's Rule. It is anticipated that a small molecule like 4-(azetidin-3-yl)pyridine would exhibit favorable properties for oral bioavailability. researchgate.net

Distribution: As a weak base, 4-(azetidin-3-yl)pyridine may be subject to trapping in acidic intracellular organelles, such as Golgi satellites, a phenomenon observed for other nicotinic ligands like varenicline. jneurosci.org This can influence its volume of distribution and duration of action.

Metabolism: The pyridine ring is a common motif in many drugs and is typically metabolized by oxidation or glucuronidation. The azetidine ring may also be subject to metabolic transformations. The specific cytochrome P450 (CYP) isozymes involved would need to be determined through dedicated in vitro studies.